2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDKNQEKTXQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a chloro-substituted benzyl group and an acetamide moiety, which influence its reactivity and biological properties. The presence of chlorine atoms can enhance the compound's electrophilic nature, making it a candidate for various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. While specific literature on this compound is limited, similar compounds have been synthesized using methods such as nucleophilic substitution reactions involving chlorinated acetamides and benzyl derivatives .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of 2-chloro-N-alkyl/aryl acetamides have shown significant antibacterial activity against various strains:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| ... | ... | ... | ... |
These results indicate that similar structures may provide insights into the expected activity of this compound against bacterial pathogens .
Anticancer Activity
In vitro studies have also explored the anticancer potential of related compounds. For example, compounds with similar structural features demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds varied significantly, indicating varying degrees of potency:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 225 |
| Compound B | HCT-116 | 2.29 |
| Compound C | PC3 | 12.41 |
These findings suggest that structural modifications can lead to enhanced biological activity against cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : Interaction with receptors can alter signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound could affect gene expression related to cell proliferation and survival .
Case Studies
While direct case studies on this compound are scarce, related compounds have been extensively studied for their biological effects. For instance, research has shown that certain chloroacetamides exhibit significant antibacterial properties comparable to standard antibiotics like ceftriaxone .
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- The structure of 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide suggests potential use as an antiviral agent. Similar compounds have been studied for their efficacy against herpes viruses. Research indicates that acetamides can inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
-
Enzyme Inhibition :
- The acetamide functional group is known for its ability to act as an enzyme inhibitor. In silico studies could be employed to model interactions with various biological targets, potentially leading to the development of new therapeutic agents.
- Anti-inflammatory Properties :
Agrochemical Applications
-
Herbicides and Pesticides :
- The chlorinated structure of this compound may provide herbicidal or pesticidal properties. Chlorinated compounds often exhibit enhanced bioactivity in agrochemical applications, potentially leading to effective formulations against pests or weeds.
-
Plant Growth Regulators :
- There is potential for this compound to be utilized as a plant growth regulator due to its structural characteristics that may mimic natural growth hormones.
Material Science Applications
-
Polymer Chemistry :
- The unique properties of this compound could be explored in polymer chemistry for synthesizing high-performance materials with specific thermal and mechanical properties.
-
Self-Assembly Behavior :
- Research into self-assembling materials could benefit from this compound's ability to form organized structures at the molecular level, which is crucial for developing advanced materials with tailored functionalities.
Case Studies and Research Findings
- Biological Evaluations :
-
Comparative Analysis :
- A comparative analysis with structurally similar compounds (e.g., N-Methyl-2-chloroacetamide) reveals that variations in substitution patterns can lead to differing biological activities and reactivities, highlighting the uniqueness of this compound's structure.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Ring
The position and nature of substituents on the aromatic ring significantly influence molecular interactions and stability:
Key Observations :
N-Substituent Variations
The N-alkyl/aryl groups modulate solubility and bioactivity:
Key Observations :
Preparation Methods
Nucleophilic Substitution Route
Reagents :
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2,3-Dichlorobenzyl chloride
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Methylamine (aqueous or alcoholic solution)
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Base (e.g., NaOH, K₂CO₃)
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Solvent: Dichloromethane (DCM) or toluene
Procedure :
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Methylamine (1.2 equiv) is added dropwise to a cooled (0–5°C) solution of 2,3-dichlorobenzyl chloride (1.0 equiv) in DCM.
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Aqueous NaOH (1.5 equiv) is introduced to neutralize HCl byproducts.
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The mixture is stirred for 12–24 hours at room temperature, followed by extraction, drying (Na₂SO₄), and solvent evaporation.
Yield : 70–85% (lab-scale).
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Key Characterization | 1H NMR (δ 2.4 ppm, N–CH₃) |
Reductive Amination Alternative
For higher purity, reductive amination of 2,3-dichlorobenzaldehyde with methylamine using NaBH₃CN in methanol (pH 4–6) achieves yields of 65–75%.
Acetamide Formation via Chloroacetyl Chloride
The final step couples N-methyl-(2,3-dichlorobenzyl)amine with chloroacetyl chloride under controlled conditions.
Standard Acylation Protocol
Reagents :
-
N-Methyl-(2,3-dichlorobenzyl)amine
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Chloroacetyl chloride
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Base: Triethylamine (TEA) or NaOH
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Solvent: DCM or THF
Procedure :
Industrial-Scale Modifications
To enhance scalability, continuous flow reactors are employed, reducing reaction times to 1–2 hours and improving yield consistency (88–90%).
Comparative Analysis of Methods
Efficiency and Scalability
Byproduct Management
-
Over-alkylation is mitigated by using methylamine in excess (1.2–1.5 equiv).
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Aqueous washes remove unreacted chloroacetyl chloride and HCl.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
Phase-Transfer Catalysts (e.g., TBAB) : Boost interfacial reactivity in biphasic systems, raising yields to 90–94%.
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
-
1H/13C NMR : Confirms N–CH₃ (δ 2.4 ppm) and acetamide carbonyl (δ 168–170 ppm).
-
Elemental Analysis : Matches C₁₀H₁₀Cl₃NO (C: 45.6%; H: 3.8%; Cl: 39.9%).
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis via coupling reactions between 2-chloroacetamide derivatives and substituted benzylamines. Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base at controlled temperatures (273 K) to minimize side reactions . Monitor purity using HPLC and characterize intermediates via H/C NMR and IR spectroscopy to confirm structural integrity .
- Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess benzylamine derivatives may reduce byproducts like bis-amide adducts .
Q. How can the crystal structure and conformational dynamics of this compound be determined?
- Methodology : Perform X-ray crystallography to resolve molecular geometry, hydrogen-bonding networks, and torsional angles. For related chloroacetamides, asymmetric units often exhibit multiple conformers due to steric repulsion between substituents (e.g., dihedral angles of 44.5°–77.5° between aromatic and amide groups) . Pair crystallographic data with DFT calculations to validate electronic effects on conformation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- IR Spectroscopy : Identify C=O (1650–1700 cm), C-Cl (550–750 cm), and N-H (3300–3500 cm) stretches .
- NMR : Use H NMR to resolve methyl (δ 2.8–3.2 ppm) and benzyl proton environments (δ 6.8–7.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and chlorinated aromatic carbons .
- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro-substitution patterns) affect biological target interactions?
- Experimental Design : Compare binding affinities of 2,3-dichloro-benzyl analogs vs. 2,5-dichloro derivatives using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, substituent position influences steric hindrance in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Data Analysis : Correlate IC values with Hammett substituent constants (σ) to quantify electronic effects on activity .
Q. What computational methods predict the environmental fate and toxicity of this compound?
- Approach :
- QSAR Modeling : Train models using datasets of chloroacetamide herbicides (e.g., alachlor, pretilachlor) to predict biodegradation half-lives and aquatic toxicity (LC for Daphnia magna) .
- Molecular Dynamics : Simulate interactions with soil organic matter to assess leaching potential .
Q. How can conflicting data on metabolic stability be resolved?
- Case Study : If liver microsome assays show rapid clearance (e.g., t < 30 min) but in vivo studies indicate persistence, investigate cytochrome P450 isoform specificity. Use recombinant CYP3A4/CYP2D6 enzymes to identify primary metabolites via LC-MS/MS .
- Troubleshooting : Adjust incubation conditions (e.g., NADPH concentration) or test for enzyme inhibition by co-administered compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
